8-nitro-4-oxo-4H-chromene-2-carbonitrile
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Overview
Description
8-nitro-4-oxo-4H-chromene-2-carbonitrile is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-nitro-4-oxo-4H-chromene-2-carbonitrile typically involves the nitration of 4-oxo-4H-1-benzopyran-2-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
8-nitro-4-oxo-4H-chromene-2-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Cyclization: Base catalysts like sodium ethoxide, solvents like ethanol.
Major Products Formed
Reduction: 8-Amino-4-oxo-4H-1-benzopyran-2-carbonitrile.
Substitution: Various substituted benzopyran derivatives.
Cyclization: Benzopyrano[4,3-c]pyrazoles and related fused heterocycles.
Scientific Research Applications
8-nitro-4-oxo-4H-chromene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-nitro-4-oxo-4H-chromene-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar structure but lacks the nitro group.
8-Nitro-2-methoxycarbonyl-4-oxo-4H-1-benzopyran: Contains a methoxycarbonyl group instead of a carbonitrile group.
Uniqueness
8-nitro-4-oxo-4H-chromene-2-carbonitrile is unique due to its combination of a nitro group and a carbonitrile group on the benzopyran scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
141283-41-2 |
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Molecular Formula |
C10H4N2O4 |
Molecular Weight |
216.15 g/mol |
IUPAC Name |
8-nitro-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C10H4N2O4/c11-5-6-4-9(13)7-2-1-3-8(12(14)15)10(7)16-6/h1-4H |
InChI Key |
SSTFSEGDQONGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=CC2=O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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